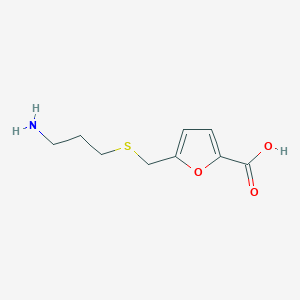

5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid

Description

5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a thioether-linked 3-aminopropyl substituent at the 5-position of the furan ring. J5, which produce compounds with antimicrobial and cytotoxic properties .

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

5-(3-aminopropylsulfanylmethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C9H13NO3S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3H,1,4-6,10H2,(H,11,12) |

InChI Key |

UMGVNKWWKOIVLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CSCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with aminopropylthiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using bulk manufacturing processes. These processes involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted furan derivatives .

Scientific Research Applications

5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Insights :

- The 3-aminopropyl chain introduces a flexible, positively charged moiety under physiological conditions, distinguishing it from shorter-chain amines (e.g., 5-(aminomethyl) derivatives) .

Physicochemical and Stability Considerations

- Solubility : The carboxylic acid and amine groups enhance water solubility compared to ester derivatives (e.g., methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate) .

- Stability : Thioethers are generally more oxidation-resistant than thiols but less stable than ethers. This may necessitate stabilization strategies in formulation .

Biological Activity

5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources.

The molecular formula of this compound is , with a molecular weight of approximately 227.31 g/mol. Its structure features a furan ring, a carboxylic acid group, and a thioether linkage, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Notably, the compound may modulate signaling pathways that regulate cell growth, apoptosis, and inflammation .

Antimicrobial Activity

Research indicates that derivatives of furan-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the swarming and swimming motility of bacteria such as Escherichia coli at low concentrations (1.8 µg L) . This suggests that this compound may possess similar effects.

Antifungal Properties

In a study focusing on the antifungal activity of furan derivatives, compounds similar to this compound demonstrated inhibitory effects against various fungal strains. The mechanism involved disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Study on Antimicrobial Effects

A notable study investigated the antimicrobial effects of furan derivatives, including this compound). The findings revealed that the compound effectively inhibited bacterial swarming at concentrations comparable to its natural occurrence in certain environments, demonstrating its potential as a biocontrol agent .

Evaluation in Drug Development

In drug discovery research, this compound has been evaluated for its ability to act as a lead compound for developing new therapeutics targeting specific diseases. Its unique structural features allow for modifications that could enhance its efficacy and reduce toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid | C6H6O4 | Antimicrobial |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | C7H8O4 | Antifungal |

| 5-(Aminomethyl)furan-2-carboxylic acid | C6H7NO3 | Cytotoxic |

This table illustrates how similar compounds share biological activities that may inform further research into the applications of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid, and how do reaction parameters influence yield?

- Methodological Answer: Synthesis typically involves:

- Furan functionalization: Introduce the carboxylic acid group via oxidation of 5-methylfuran derivatives using KMnO₄ or CrO₃.

- Thioether linkage: Couple 3-aminopropylthiol to the furan methyl group via Mitsunobu reaction (DIAD, PPh₃) or nucleophilic substitution (NaOH, DMF).

- Amine protection: Use Boc or Fmoc groups to prevent undesired side reactions during synthesis.

- Optimal yields (≥70%) are achieved in anhydrous DMF with Pd(PPh₃)₄ catalysis .

Q. Which spectroscopic techniques are critical for structural validation, and what key features confirm the compound’s identity?

- Methodological Answer:

- ¹H/¹³C NMR: Furan ring protons appear at δ 6.3–7.1 ppm; methylene protons adjacent to sulfur resonate at δ 2.9–3.3 ppm. The amine group shows broad peaks at δ 1.6–2.2 ppm after deprotection.

- FT-IR: Carboxylic acid C=O stretch at 1680–1720 cm⁻¹; N-H bend (amine) at 1550–1650 cm⁻¹.

- X-ray crystallography: Resolves spatial arrangement of the thioether and carboxylic acid groups, as seen in similar furan-carboxylic acid structures .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- Methodological Answer:

- Antimicrobial activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme inhibition: Test against serine hydrolases or kinases via fluorometric assays (e.g., TAMRA-labeled substrates).

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells; IC₅₀ values <50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?

- Methodological Answer:

- Standardize assay conditions: Control pH (7.4 PBS), temperature (37°C), and incubation time (24–48 hrs).

- Validate purity: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure ≥95% purity; impurities >5% may skew results .

- Cross-validate with orthogonal assays: Compare enzyme inhibition (SPR) with cellular activity (luciferase reporters) to confirm target engagement .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular docking (AutoDock Vina): Use crystal structures (PDB) of kinases or GPCRs to identify binding pockets. Prioritize hydrogen bonds between the carboxylic acid group and Arg/Lys residues.

- MD simulations (GROMACS): Simulate 100 ns trajectories to assess binding stability; analyze RMSD (<2 Å) and interaction persistence .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

- Methodological Answer:

- Salt formation: React with sodium bicarbonate to improve aqueous solubility (test via shake-flask method).

- Lyophilization: Prepare lyophilized powders (5% mannitol as cryoprotectant) for long-term storage at -80°C.

- Prodrug design: Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability, with in vivo esterase cleavage .

Q. What strategies mitigate oxidative degradation of the thioether moiety during storage?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.